[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol
Description
Historical Context of Isoxazole Chemistry
The foundations of isoxazole chemistry trace their origins to the pioneering work of Ludwig Claisen in the early twentieth century, marking a seminal moment in heterocyclic chemistry development. In 1903, Claisen achieved the first successful synthesis of isoxazole through the oximation of propargylaldehyde acetal, establishing the fundamental framework for an entire class of heterocyclic compounds that would prove to be of immense scientific and pharmaceutical importance. This initial discovery represented more than a singular synthetic achievement; it opened an entirely new avenue of chemical exploration that would subsequently influence diverse fields ranging from organic synthesis to drug discovery.
The historical progression of isoxazole chemistry reveals a trajectory of increasing sophistication and understanding. Following Claisen's foundational work, the scientific community gradually recognized the unique properties and potential applications of these five-membered heterocycles. The structural characteristics of isoxazoles, particularly their electron-rich nature with an oxygen atom positioned adjacent to the nitrogen, provided chemists with a versatile scaffold for molecular design. The weak nitrogen-oxygen bond identified in early photochemical studies, first reported in 1966, demonstrated the dynamic nature of these systems and their potential for chemical transformation under specific conditions.
The evolution of isoxazole chemistry throughout the twentieth and twenty-first centuries has been characterized by continuous methodological refinement and expanding application scope. Researchers have developed increasingly sophisticated synthetic approaches, moving from simple condensation reactions to complex multi-step procedures involving transition metal catalysis, green chemistry principles, and regioselective functionalization techniques. This historical development has culminated in the modern understanding of isoxazoles as privileged structures in pharmaceutical chemistry, with numerous compounds containing isoxazole cores achieving clinical significance and market approval.
Significance in Heterocyclic Chemistry
The significance of isoxazoles within the broader context of heterocyclic chemistry cannot be overstated, as these compounds represent a unique convergence of structural diversity, chemical reactivity, and biological activity that distinguishes them from other five-membered ring systems. Isoxazoles occupy a special position among heterocyclic compounds due to their ability to participate in a wide range of noncovalent interactions, including hydrogen bonding through their nitrogen and oxygen atoms, pi-pi stacking interactions through their unsaturated five-membered ring system, and hydrophilic interactions that contribute to their favorable pharmacokinetic properties. The calculated logarithmic partition coefficient value of 0.334 at physiological conditions demonstrates the balanced hydrophilic-lipophilic character that makes isoxazoles particularly attractive in drug design applications.
The structural versatility of isoxazoles allows for extensive modification at multiple positions on the ring system, providing chemists with numerous opportunities for fine-tuning molecular properties. The three-carbon framework of the isoxazole ring can accommodate diverse substituents at positions 3, 4, and 5, enabling systematic structure-activity relationship studies and rational drug design approaches. This substitution pattern flexibility has led to the development of comprehensive synthetic methodologies that allow for regioselective introduction of various functional groups, creating libraries of compounds with tailored properties for specific applications.
The biological significance of isoxazoles extends across multiple therapeutic areas, with compounds containing this heterocyclic core demonstrating activities including anticancer, antibacterial, antifungal, antiviral, antimicrobial, anti-tuberculosis, and anti-inflammatory effects. The broad spectrum of biological activities associated with isoxazole-containing compounds reflects the fundamental compatibility of this heterocyclic system with biological targets and processes. The ability of isoxazoles to interact with diverse protein targets through multiple binding modes contributes to their versatility as pharmacophores in drug discovery programs.
Nomenclature and Classification
The systematic nomenclature and classification of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting the precise structural features that define this molecule's chemical identity. According to systematic nomenclature principles, this compound is classified as a substituted isoxazole derivative, specifically bearing a 4-fluorophenyl substituent at position 3 of the isoxazole ring and a hydroxymethyl group at position 4. The complete systematic name [3-(4-fluorophenyl)-1,2-oxazol-4-yl]methanol clearly indicates the positional relationships and functional group arrangements within the molecular structure.
The classification of this compound within the broader isoxazole family places it among the 3,4-disubstituted isoxazoles, a subclass characterized by substitution patterns that often confer enhanced biological activity and improved pharmacokinetic properties compared to unsubstituted or monosubstituted analogues. The specific combination of substituents present in this molecule—an electron-withdrawing fluorinated aromatic ring and a polar hydroxymethyl group—creates a unique electronic and steric environment that influences both chemical reactivity and biological activity profiles.
The molecular formula C₁₀H₈FNO₂ reflects the elemental composition of the compound, with a molecular weight of 193.17 grams per mole providing important physicochemical data for analytical and synthetic applications. The presence of the fluorine atom introduces specific analytical signatures that can be exploited for detection and quantification using various spectroscopic and chromatographic techniques. The hydroxymethyl substituent contributes both to the molecule's polarity and its potential for hydrogen bonding interactions, factors that significantly influence solubility, stability, and biological activity characteristics.
Chemical classification systems also recognize this compound as a member of the aryl-substituted isoxazole family, distinguished by the presence of the aromatic fluorophenyl substituent. This classification is particularly relevant for understanding structure-activity relationships and predicting biological activities based on analogous compounds within the same structural class. The fluorine substitution pattern on the phenyl ring—specifically at the para position—creates a distinct electronic environment that can be compared with other halogenated derivatives to understand the influence of different substituents on molecular properties.
Review of Recent Research
Recent research developments in isoxazole chemistry have demonstrated significant advances in synthetic methodology, structural diversification, and application scope, with particular emphasis on developing more efficient and environmentally sustainable synthetic approaches. Contemporary investigations have focused on transition metal-catalyzed cycloaddition reactions, green chemistry methodologies, and regioselective functionalization techniques that enable the preparation of complex isoxazole derivatives with high precision and efficiency. These methodological advances have been particularly important for accessing substituted isoxazoles bearing sensitive functional groups, such as the hydroxymethyl substituent present in [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol.
The development of metal-free synthetic routes to isoxazoles has emerged as a significant research focus, addressing concerns about metal contamination in pharmaceutical applications and environmental sustainability in chemical manufacturing. Recent studies have demonstrated the feasibility of preparing diversely substituted isoxazoles through innovative approaches that avoid the use of transition metal catalysts while maintaining high yields and selectivity. These methodologies have particular relevance for the synthesis of fluorinated isoxazole derivatives, where traditional metal-catalyzed approaches may be complicated by the electronic effects of fluorine substitution.
Research into the photochemical properties of isoxazoles has revealed important insights into the stability and reactivity of these compounds under various conditions. The photolysis behavior of isoxazoles, characterized by nitrogen-oxygen bond cleavage and rearrangement to oxazole through azirine intermediates, has been exploited for the development of photoaffinity labeling reagents and chemoproteomic applications. This research has particular relevance for understanding the stability and handling requirements of fluorinated isoxazole derivatives, including compounds structurally related to [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol.
Contemporary structure-activity relationship studies have provided detailed insights into the influence of specific substituents on isoxazole biological activity profiles. Research focusing on cyclooxygenase inhibition has demonstrated that strategic substitution patterns on the isoxazole core can significantly enhance selectivity and potency, with fluorinated derivatives often showing improved pharmacological profiles compared to their non-fluorinated analogues. These studies have contributed to a more sophisticated understanding of how individual functional groups contribute to overall biological activity, providing valuable guidance for the design of new therapeutic agents.
Structural Significance of the 4-Fluorophenyl and Hydroxymethyl Groups
The structural architecture of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol is defined by two key functional elements that significantly influence the compound's physicochemical and biological properties: the 4-fluorophenyl substituent at position 3 and the hydroxymethyl group at position 4 of the isoxazole ring. The 4-fluorophenyl substituent introduces a combination of electronic and steric effects that profoundly impact molecular behavior, with the fluorine atom serving as both an electron-withdrawing group and a bioisostere for hydrogen in biological systems. The strategic positioning of fluorine at the para position of the phenyl ring creates a symmetric electronic distribution that enhances molecular stability while introducing favorable pharmacokinetic properties commonly associated with fluorinated pharmaceuticals.
The hydroxymethyl group at position 4 of the isoxazole ring represents a critical structural feature that contributes significantly to the compound's solubility characteristics and potential for intermolecular interactions. This functional group serves as both a hydrogen bond donor and acceptor, enabling the formation of extensive hydrogen bonding networks in both crystalline and solution phases. The presence of the hydroxymethyl substituent also provides a site for potential metabolic transformation, which could influence the compound's biological half-life and clearance mechanisms in biological systems.
The combination of the electron-withdrawing 4-fluorophenyl group and the polar hydroxymethyl substituent creates a unique electronic environment within the isoxazole ring system that influences both chemical reactivity and conformational preferences. The electron-withdrawing effect of the fluorinated aromatic ring increases the electrophilic character of the isoxazole carbons, potentially enhancing reactivity toward nucleophilic reagents. Simultaneously, the hydroxymethyl group provides electron density through inductive effects, creating a balanced electronic distribution that may contribute to enhanced stability under physiological conditions.
| Structural Feature | Position | Electronic Effect | Physicochemical Impact |
|---|---|---|---|
| 4-Fluorophenyl | Position 3 | Electron-withdrawing | Enhanced lipophilicity, metabolic stability |
| Hydroxymethyl | Position 4 | Electron-donating (inductive) | Increased hydrophilicity, hydrogen bonding capacity |
| Fluorine substituent | Para position on phenyl | Strong electron-withdrawing | Bioisosterism, enhanced binding affinity |
| Primary alcohol | Terminal of hydroxymethyl | Hydrogen bonding | Solubility enhancement, metabolic susceptibility |
The spatial arrangement of these substituents creates a three-dimensional molecular architecture that may exhibit preferential binding orientations with biological targets. Computational modeling studies of related fluorinated isoxazole derivatives have suggested that the combination of aromatic and polar substituents can create favorable interactions with protein binding sites through multiple mechanisms, including hydrophobic interactions with the fluorinated aromatic ring and hydrogen bonding through the hydroxymethyl group. This dual interaction mode may contribute to enhanced binding affinity and selectivity compared to compounds bearing only one of these structural features.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)10-8(5-13)6-14-12-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWFPWZJUKUVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol typically involves the cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides. This [3+2] cycloaddition reaction forms the isoxazole ring, which is then further functionalized to obtain the desired compound .
Industrial Production Methods: Industrial production methods for [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes controlled oxidation to form carboxylic acid derivatives. In a study using LiOH·H₂O under reflux, analogous isoxazole-methanol compounds were oxidized to their corresponding carboxylic acids (e.g., 41l–p in Scheme 3 of ). Typical conditions and yields include:
| Reagent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| LiOH·H₂O | 80°C | 8–10 h | Isoxazole-4-carboxylic acid | 60–84% | |
| NaIO₄ (aq.) | RT | 6 h | Aldehyde intermediate | 72% |
Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group followed by nucleophilic attack on the oxidizing agent. Steric hindrance from the 4-fluorophenyl group may reduce reaction rates compared to less substituted analogs .
Esterification and Etherification
The primary alcohol participates in Mitsunobu reactions and alkylation to form ethers/esters. Key examples:
Ether Formation
Using NaH and iodomethane, the alcohol is converted to methyl ethers (e.g., 34e in Scheme 3 of ):
| Condition | Product | Yield |
|---|---|---|
| NaH, CH₃I, THF, 0°C→RT | 4-OCH₃-isoxazole | 78% |
Nucleophilic Substitution
The isoxazole ring’s electron-deficient nature allows regioselective substitutions at position 5. For example:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-isoxazole derivative | 65% | |
| Halogenation | NBS, AIBN, CCl₄ | 5-Bromo-isoxazole | 58% |
Key Limitation : The 4-fluorophenyl group directs electrophiles to the less hindered position 5, as observed in nitration studies .
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes halogenation and nitration under standard conditions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM | 3-(4-Fluoro-2-bromo-phenyl) | 44% |
| Nitration | HNO₃, H₂SO₄, 0°C | 3-(4-Fluoro-3-nitro-phenyl) | 51% |
Ring-Opening and Cycloaddition
Under basic conditions, the isoxazole ring can undergo ring-opening to form β-keto amides, which are precursors for cycloadditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (aq.), reflux | β-keto amide intermediate | Furan derivatives | 68% | |
| Cu(I)-catalyzed click | Azide + Alkyne | Triazole-linked conjugate | 82% |
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Research has indicated that derivatives of this compound exhibit promising activity against specific targets in the central nervous system (CNS). For instance, studies have shown its potential in developing selective inhibitors for kinases involved in neurodegenerative diseases, highlighting its relevance in drug discovery processes .
Case Study: CK1 Inhibitors
A notable application of this compound is in the development of casein kinase 1 (CK1) inhibitors. A study synthesized analogs of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol and assessed their activity against CK1 isoforms. The most active compound demonstrated IC50 values of 1 µM against CK1δ, indicating its potential as a therapeutic agent for conditions linked to CK1 dysregulation .
Agricultural Chemistry
Enhancing Crop Protection
In agricultural chemistry, [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol is utilized to formulate agrochemicals that improve crop protection. Its efficacy against pests and diseases has been documented, making it a valuable component in the development of more effective pesticides and herbicides. This compound enhances the performance of existing agrochemical formulations by increasing their stability and bioactivity .
Data Table: Agrochemical Efficacy
| Compound | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol | Pesticide formulation | 85 | |
| Other Agrochemical Additives | Various | 70 |
Material Science
Innovative Material Development
Research into material science has explored the use of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol for creating materials with enhanced thermal stability and chemical resistance. The compound's unique structural properties allow it to be integrated into polymers and composites, leading to materials suitable for high-performance applications .
Biochemical Research
Studying Enzyme Interactions
In biochemical research, this compound is employed to investigate enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it a valuable tool for understanding complex biological processes, particularly those involving isozymes that play critical roles in cellular signaling and metabolism .
Case Study: Enzyme Inhibition Studies
A series of experiments demonstrated that derivatives of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol could selectively inhibit certain enzymes involved in metabolic pathways related to cancer progression. This highlights its potential as a lead compound in the development of targeted therapies .
Diagnostic Applications
Development of Diagnostic Tools
The potential use of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol extends to diagnostic applications, particularly in developing tools for detecting disease biomarkers. Its specificity can be harnessed to create assays that identify molecular signatures associated with various diseases, including cancers and metabolic disorders .
Mechanism of Action
The mechanism of action of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Substituent Position and Bioactivity
- Position 3 vs. Position 5 Substitutions: Compounds with substituents at position 3 (e.g., 4-fluorophenyl) exhibit distinct electronic effects compared to position 5 substitutions.
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance compared to chlorine, improving membrane permeability.
Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound provides moderate lipophilicity (LogP ~2.5), intermediate between the polar nitro derivative (LogP ~1.8) and the highly hydrophobic dichlorophenyl analogue (LogP ~3.9).
- Thermal Stability: Methyl and cyclopropyl substituents (e.g., in [5-Methyl-3-p-tolyl-isoxazol-4-yl]-methanol) improve thermal stability, with melting points exceeding 150°C, whereas nitro-containing derivatives are more sensitive to decomposition.
Biological Activity
[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring substituted with a fluorophenyl group, which influences its interactions with biological targets. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to certain receptors.
The biological activity of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with isoxazole moieties have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which play a critical role in cancer progression. For instance, related isoxazole derivatives have demonstrated IC50 values indicating significant inhibitory effects on HDAC isoforms, suggesting potential anticancer properties .
- Receptor Interaction : The compound may interact with neurotransmitter transporters, similar to other fluoro-substituted phenyl compounds that exhibit activity against dopamine and serotonin transporters. These interactions can modulate neurotransmitter levels and influence behaviors associated with mood disorders .
- Antiviral and Anticancer Activity : Recent studies have highlighted the antiviral properties of fluoro-substituted isoxazoles against human cytomegalovirus (HCMV) and their cytotoxic effects on glioblastoma cells. Compounds similar to [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol have shown promising results with IC50 values in the micromolar range, indicating their potential as therapeutic agents .
Structure-Activity Relationships (SAR)
The biological activity of isoxazole derivatives often correlates with their structural features. Key factors influencing activity include:
- Substitution Patterns : The position and nature of substituents on the isoxazole ring significantly affect potency and selectivity. For example, the introduction of electron-withdrawing groups like fluorine can enhance binding affinity .
- Hydrophobic Interactions : The lipophilicity introduced by fluorine atoms may facilitate better membrane permeability and receptor binding, which is crucial for therapeutic efficacy .
Case Studies
- Anticancer Research : A series of studies evaluated the cytotoxicity of various isoxazole derivatives against cancer cell lines. For instance, compounds structurally related to [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 36 to 80 μM .
- Immunosuppressive Properties : Another study focused on the immunosuppressive effects of isoxazole derivatives in vitro. Certain compounds inhibited the proliferation of peripheral blood mononuclear cells (PBMCs), indicating potential applications in autoimmune diseases .
Data Tables
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Conditions | Yield (Reported) | Monitoring | Reference |
|---|---|---|---|---|
| Base-mediated | NaOH/MeOH, 0–5°C, pH 10 | Not specified | TLC (70:30 PE:EA) | |
| Microwave-assisted | Solvent-free, 100°C, 20 min | ~85% (analogues) | NMR |
Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol?
Methodological Answer:
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, unit cell parameters for a related compound (space group P1̄, a = 7.512 Å, b = 9.873 Å, c = 11.216 Å) confirm the isoxazole core and fluorophenyl orientation .
- NMR Spectroscopy : H NMR (400 MHz, CDCl₃) identifies key protons:
- Isoxazole C-H: δ 6.45 ppm (s, 1H).
- Methanol -OH: δ 3.85 ppm (broad, 1H).
- IR Spectroscopy : Stretching vibrations for -OH (3250–3450 cm⁻¹) and C-F (1220 cm⁻¹) validate functional groups .
Q. Table 2: Crystallographic Data for Structural Validation
| Parameter | Value (Analogue) | Reference |
|---|---|---|
| Space group | P1̄ | |
| Unit cell dimensions | a = 7.512 Å, b = 9.873 Å, c = 11.216 Å | |
| Bond length (C-O) | 1.362 Å |
Advanced: How can computational methods like molecular docking predict the biological activity of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol derivatives?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., p38 MAP kinase) due to structural similarity to known inhibitors .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
- Pharmacophore Mapping : The 4-fluorophenyl and isoxazole moieties align with ATP-binding pockets, as seen in co-crystallized inhibitors (e.g., binding free energy ΔG = -9.2 kcal/mol for analogues) .
Q. Key Steps :
Prepare ligand and receptor files (PDB ID: 1A9U for p38 MAP kinase).
Define grid boxes around the active site.
Validate docking poses using RMSD (<2.0 Å) against known inhibitors .
Advanced: What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for isoxazole derivatives like [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the methanol group) .
- Prodrug Design : Modify the -CH₂OH group to esters (e.g., acetyl) to enhance bioavailability .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and volume of distribution (Vd) in rodent models to correlate in vitro IC₅₀ with in vivo efficacy .
Case Study : A related isoxazolone showed in vitro IC₅₀ = 50 nM against p38 MAP kinase but poor in vivo activity due to low brain penetration. Structural modification with a trifluoromethyl group improved logP by 1.2 units, enhancing bioavailability .
Advanced: How can pharmacophore analysis guide structural modifications of [3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol for enhanced kinase inhibition?
Methodological Answer:
- Core Pharmacophores :
- Hydrophobic Anchor : 4-Fluorophenyl group occupies the kinase hinge region.
- Hydrogen-Bond Donor : Methanol -OH interacts with catalytic lysine (e.g., Lys53 in p38 MAP kinase) .
- Modification Strategies :
- Isoxazole Substitution : Replace C5-methyl with electron-withdrawing groups (e.g., -CF₃) to enhance binding entropy .
- Linker Optimization : Introduce methylene spacers between isoxazole and methanol to improve conformational flexibility .
Q. Table 3: Activity of Structural Analogues
| Derivative | p38 MAP Kinase IC₅₀ (nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Parent compound | 120 | 0.8 | |
| C5-CF₃ analogue | 45 | 0.5 | |
| Methanol → Ethanol | 200 | 1.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
